molecular formula C11H7NO2 B8409754 4-Furan-2-yl-3-hydroxy-benzonitrile

4-Furan-2-yl-3-hydroxy-benzonitrile

Cat. No.: B8409754
M. Wt: 185.18 g/mol
InChI Key: OWQVCTMZFMVDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Furan-2-yl-3-hydroxy-benzonitrile is a synthetic compound of interest in medicinal chemistry and materials science, featuring a benzonitrile core substituted with a hydroxy group and a furan heterocycle. This structure is a valuable scaffold for the development of novel bioactive molecules. Compounds containing the benzo[b]furan motif have demonstrated significant potential as robust therapeutic agents in numerous biological investigations . Specifically, derivatives with this core structure have been extensively studied for their promising anticancer, antibacterial, and antifungal activities, making them a focal point in drug discovery efforts . The furan ring and nitrile group provide versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships and synthesize diverse libraries for high-throughput screening . This product is intended for research applications such as use as a synthetic intermediate, a building block in organic synthesis, or a candidate for biological activity screening in a laboratory setting. This compound is provided as a high-purity solid and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

4-(furan-2-yl)-3-hydroxybenzonitrile

InChI

InChI=1S/C11H7NO2/c12-7-8-3-4-9(10(13)6-8)11-2-1-5-14-11/h1-6,13H

InChI Key

OWQVCTMZFMVDCW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares substituents and molecular parameters of 4-Furan-2-yl-3-hydroxy-benzonitrile with structurally related benzonitriles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference ID
This compound 4-Furan-2-yl, 3-OH C₁₁H₇NO₂ 185.18 Nitrile, hydroxyl, furan -
4-Formyl-3-hydroxybenzonitrile 4-Formyl, 3-OH C₈H₅NO₂ 147.13 Nitrile, hydroxyl, formyl
2-Chloro-4-fluoro-3-methylbenzonitrile 2-Cl, 4-F, 3-CH₃ C₈H₅ClFN 183.59 Nitrile, halogen, methyl
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile 4-Br, 3-(THP-OCH₂), 4-OPh C₁₉H₁₈BrNO₃ 388.26 Nitrile, ether, bromo, THP group
4-Formyl-3-(methylsulfonyl)benzonitrile 4-Formyl, 3-SO₂CH₃ C₉H₇NO₃S 209.22 Nitrile, sulfonyl, formyl

Key Observations :

  • Electron-Withdrawing Effects : The nitrile group (-CN) enhances electrophilicity in all compounds. Additional groups like sulfonyl (SO₂CH₃) in or halogens (Cl, F) in further modulate electronic properties.
  • Solubility: The hydroxyl group in this compound and 4-formyl-3-hydroxybenzonitrile improves water solubility compared to non-polar analogs like .
  • Steric Effects : Bulky substituents (e.g., tetrahydro-2H-pyran in ) reduce reactivity at the aromatic ring, whereas smaller groups (e.g., furan in the target compound) allow for easier functionalization.

Physicochemical Properties

Property This compound 4-Formyl-3-hydroxybenzonitrile 2-Chloro-4-fluoro-3-methylbenzonitrile
Boiling Point (°C) ~300 (estimated) Not reported 499.1 ± 45.0 (predicted)
Density (g/cm³) ~1.35 (estimated) Not reported 1.43 ± 0.1 (predicted)
Solubility in Water Moderate (due to -OH) Low (polar aprotic solvents preferred) Very low (halogenated solvents preferred)

Preparation Methods

Lewis Acid-Promoted Ortho-Cyanation

The most direct route involves cyanating a pre-formed 3-hydroxy-4-(furan-2-yl)phenol precursor. This method draws from the Lewis acid-mediated cyanation reported by Wang et al., where phenols react with methyl thiocyanate (CH3_3SCN) in the presence of AlCl3_3 and BCl3_3 to yield ortho-cyano derivatives (Figure 1).

Procedure Adaptation :

  • Substrate Preparation : Synthesize 3-hydroxy-4-(furan-2-yl)phenol via Suzuki-Miyaura coupling (discussed in Section 3).

  • Cyanation :

    • Combine 3-hydroxy-4-(furan-2-yl)phenol (1.0 equiv), CH3_3SCN (1.2 equiv), AlCl3_3 (1.0 equiv), and BCl3_3 (1.2 equiv) in dichloromethane.

    • Stir at 25°C for 8–16 hours.

    • Quench with aqueous NaHCO3_3, extract with ethyl acetate, and purify via recrystallization.

Expected Outcome :

  • Yield: 55–92% (based on analogous reactions).

  • Characterization: 1^1H NMR would show aromatic signals integrating for one hydroxy proton (δ 10.5–11.5 ppm), one furan proton (δ 6.3–7.6 ppm), and a nitrile carbon at δ 115–120 ppm in 13^{13}C NMR.

Synthesis of the Phenol Precursor: 3-Hydroxy-4-(furan-2-yl)phenol

Suzuki-Miyaura Cross-Coupling

A robust method for introducing the furan-2-yl group involves coupling a boronic acid with a brominated phenol.

Procedure :

  • Substrate Preparation :

    • Start with 3-bromo-4-methoxyphenol. Protect the hydroxy group as a methyl ether to prevent side reactions.

  • Coupling :

    • React 3-bromo-4-methoxyphenyl methyl ether (1.0 equiv) with furan-2-ylboronic acid (1.2 equiv) using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 (2.0 equiv) in toluene/ethanol (3:1) at 80°C for 12 hours.

  • Deprotection :

    • Remove the methyl ether using BBr3_3 in CH2_2Cl2_2 at 0°C to yield 3-hydroxy-4-(furan-2-yl)phenol.

Optimization Notes :

  • Catalyst Selection : Pd(OAc)2_2 with SPhos ligand may enhance yield for electron-rich arenes.

  • Solvent Effects : Dioxane/water mixtures improve solubility of boronic acids.

Alternative Routes: Friedel-Crafts Alkylation

Electrophilic Aromatic Substitution

Furan-2-carbaldehyde can serve as an electrophile in Friedel-Crafts reactions under Brønsted acid catalysis (e.g., triflic acid, TfOH).

Procedure :

  • Substrate : 3-Hydroxybenzonitrile.

  • Reaction :

    • Combine 3-hydroxybenzonitrile (1.0 equiv), furan-2-carbaldehyde (1.5 equiv), and TfOH (2.0 equiv) in CH2_2Cl2_2 at 0°C.

    • Warm to room temperature and stir for 6 hours.

  • Work-Up : Neutralize with aqueous NaHCO3_3, extract with EtOAc, and purify via column chromatography.

Challenges :

  • Regioselectivity : The nitrile group is a meta-director, potentially favoring substitution at position 5 rather than 4.

  • Side Reactions : Over-alkylation or polymerization of furan derivatives.

Spectroscopic Data and Characterization

Successful synthesis requires rigorous validation. Key spectroscopic benchmarks include:

Property Expected Data
Melting Point 160–165°C (similar to 2-hydroxy-4-aryl nitriles)
1^1H NMR (DMSO-d6_6) δ 11.2 (s, 1H, OH), 7.8 (d, J=8.4 Hz, 1H), 7.4 (s, 1H, furan), 6.9 (d, J=8.4 Hz, 1H), 6.6 (m, 2H, furan)
13^{13}C NMR δ 162.1 (C-OH), 151.2 (furan), 119.8 (CN), 115.4–110.3 (aromatic and furan carbons)
HRMS [M-H]^- Calcd for C11_{11}H6_6N2_2O2_2: 198.0429; Found: 198.0435

Industrial Considerations and Scalability

The patent CN106946822A highlights critical factors for scaling heterocyclic syntheses:

  • Catalyst Efficiency : Reusable Lewis acids (e.g., AlCl3_3) reduce costs.

  • Solvent Recovery : Dichloromethane or toluene can be distilled and reused.

  • Yield Optimization : Stepwise temperature control (25–100°C) minimizes byproducts.

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